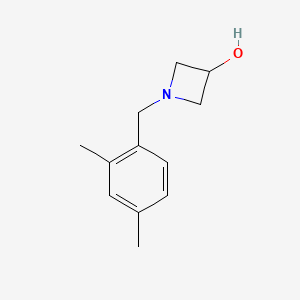

1-(2,4-Dimethylbenzyl)azetidin-3-ol

Overview

Description

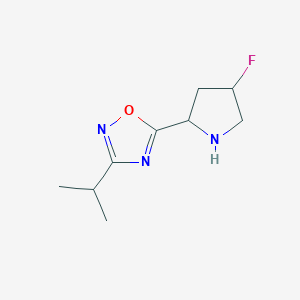

Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom . The “1-(2,4-Dimethylbenzyl)” part of the name indicates a specific substitution pattern on the azetidine ring. This compound could potentially be used in various applications such as drug development, organic synthesis, and materials science.

Molecular Structure Analysis

The molecular structure of azetidines involves a four-membered ring, which is relatively strained compared to larger ring structures. This strain can influence the compound’s reactivity .Chemical Reactions Analysis

Azetidines are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of other heterocyclic compounds . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azetidines, for example, are typically solid at room temperature . The compound “1-(2,4-Dimethylbenzyl)azetidin-3-ol” has a molecular weight of 73.09 .Scientific Research Applications

Synthesis and Transformation of Cyclic β-Amino Acids

Cyclic β-amino acids, akin to the structural motif of 1-(2,4-Dimethylbenzyl)azetidin-3-ol, have seen increasing interest due to their biological relevance and impact in drug research. Various metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and ring-opening (ROM) metathesis, are pivotal for accessing alicyclic β-amino acids or other densely functionalized derivatives. These synthetic methodologies offer selective and stereocontrolled routes to novel molecular entities, highlighting their versatility, robustness, and efficiency in the development of pharmacologically active compounds (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological and Biological Activities of Sesquiterpene Alcohols

Nerolidol, a naturally occurring sesquiterpene alcohol with a structure potentially analogous to functional groups in this compound, demonstrates a wide range of pharmacological and biological activities. Its roles in cosmetics, as a food flavoring agent, and its medicinal properties against various health conditions underline the broad utility of such compounds. Research into sesquiterpene alcohols like nerolidol offers insights into the development of chemical or drug candidates with agricultural and medicinal applications (Chan et al., 2016).

Antioxidant Activity and Health Benefits

Phenolic compounds, which may include derivatives or functionalized analogs of this compound, are recognized for their health benefits against chronic diseases. The antioxidant properties of these compounds contribute to their protective effects against cardiovascular diseases, cancer, obesity, and diabetes. This underlines the importance of research into synthetic and natural compounds with potential antioxidant activities for dietary and therapeutic applications (Rasouli, Farzaei, & Khodarahmi, 2017).

Mechanism of Action

Target of action

Azetidines, the class of compounds that “1-(2,4-Dimethylbenzyl)azetidin-3-ol” belongs to, are known to be versatile building blocks in the synthesis of various bioactive compounds . .

Mode of action

The mode of action of azetidines generally depends on their chemical structure and the functional groups they carry. They can interact with their targets through various types of chemical bonds and forces

Biochemical pathways

Azetidines are involved in a variety of biochemical pathways due to their presence in many bioactive compounds

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Azetidines, due to their small size and ability to form hydrogen bonds, might have good bioavailability

Biochemical Analysis

Cellular Effects

1-(2,4-Dimethylbenzyl)azetidin-3-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Azetidines, including this compound, have been reported to exhibit significant biological activities, such as antimicrobial and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azetidines are known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with cellular targets . The binding of this compound to specific enzymes or receptors can result in the inhibition or activation of these biomolecules, thereby modulating their function and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Azetidines, including this compound, are known to be hydrolytically vulnerable, which can affect their stability in aqueous environments . Studies have shown that the compound’s effects on cellular function can vary over time, with potential degradation products influencing its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that azetidines can exhibit dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . The threshold effects and toxicities of this compound are still being investigated, but it is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Azetidines are known to undergo metabolic transformations, leading to the formation of metabolites that can have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Azetidines can interact with transporters and binding proteins that facilitate their movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. Azetidines can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQMJZHXLVXABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)